BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 2-((2-
Aminophenyl)thio)benzoic Acid: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-((2-Aminophenyl)thio)benzoic
Compound Name: o
aci

Cat. No. B1589406

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-((2-
Aminophenyl)thio)benzoic acid (CAS No: 54920-98-8), a key intermediate in the synthesis of
various heterocyclic compounds. This document is intended to serve as a valuable resource for
researchers and professionals engaged in drug discovery and development by presenting key
spectroscopic data in a clear and accessible format, alongside detailed experimental protocols.

Introduction

2-((2-Aminophenyl)thio)benzoic acid, with the chemical formula C13H11NO2S and a
molecular weight of 245.30 g/mol , is a molecule of significant interest in medicinal and
materials chemistry.[1][2] Its structural features, comprising a benzoic acid moiety linked to an
aminophenyl group via a thioether bridge, make it a versatile precursor for the synthesis of
phenothiazines and other biologically active compounds.[3] A thorough understanding of its
spectroscopic characteristics is paramount for its identification, purity assessment, and the
structural elucidation of its derivatives. This guide summarizes its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data
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The following sections and tables summarize the expected and predicted spectroscopic data
for 2-((2-Aminophenyl)thio)benzoic acid based on its chemical structure and data from
analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technigue for elucidating the carbon-hydrogen framework of a
molecule.

IH NMR (Proton NMR): The *H NMR spectrum of 2-((2-Aminophenyl)thio)benzoic acid is
expected to show distinct signals for the aromatic protons, the amine (-NHz) protons, and the
carboxylic acid (-COOH) proton. The aromatic region, typically between 6.5 and 8.5 ppm, is
anticipated to be complex due to the presence of two substituted benzene rings with
overlapping multiplets.[3]

13C NMR (Carbon-13 NMR): The 3C NMR spectrum will provide insights into the different
carbon environments within the molecule.

Expected Chemical Shift (d)
1H NMR Notes

ppm

Complex multiplet region due
Aromatic Protons 6.5-85 to two substituted benzene

rings.

Chemical shift can vary
Amine Protons (-NHz) Broad singlet depending on solvent and

concentration.

Typically a broad singlet,
Carboxylic Acid Proton (- 10 downfield. The signal
>
COOH) disappears upon deuteration

(e.g., with D20 shake).[3]
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Expected Chemical Shift (d)

BC NMR
ppm

Notes

Carbonyl Carbon (-COOH) 165 - 185

The chemical shift is
influenced by the

electronegative oxygen atoms.

Aromatic Carbons 110 - 150

Multiple signals are expected
corresponding to the different
carbon environments in the
two aromatic rings. The
carbons attached to the sulfur
and nitrogen atoms will have

distinct chemical shifts.[3]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-((2-Aminophenyl)thio)benzoic acid is expected to exhibit characteristic

absorption bands for the amine, carboxylic acid, and thioether functionalities.[3]
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] i ] Expected
Functional Group Vibrational Mode Notes
Wavenumber (cm~?)

The broadness is due
O-H Stretch 3300 - 2500 (broad) to hydrogen bonding.

[3]

Carboxylic Acid (-
COOH)

Typically appears as
Amine (-NH2) N-H Stretch 3500 - 3300 two bands for a

primary amine.[3]

Conjugation with the

Carbonyl (C=0) of o
C=0 Stretch 1710 - 1680 aromatic ring can

Carboxylic Acid
lower the frequency.

o Multiple bands are
Aromatic Ring C=C Stretch 1600 - 1450 ed
expected.

Carboxylic Acid C-O Stretch 1320 - 1210

Often difficult to
Thioether C-S Stretch Weak identify as it falls in

the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, which helps in determining the molecular weight and elemental composition.
The predicted mass spectral data for various adducts of 2-((2-Aminophenyl)thio)benzoic acid
are presented below.[4]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1589406
https://www.benchchem.com/product/b1589406
https://www.benchchem.com/product/b1589406?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/10955828
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Adduct Predicted m/z
[M+H]* 246.05834
[M+Na]* 268.04028
[M-H]- 244.04378
[M+NHa]* 263.08488
[M+K]* 284.01422
[M]* 245.05051

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of 2-((2-Aminophenyl)thio)benzoic acid is
dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-ds or CDCIs) in
an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0O ppm).

Instrumentation: *H and 3C NMR spectra are recorded on a spectrometer operating at a
frequency of 300 MHz or higher.

Data Acquisition: For tH NMR, standard acquisition parameters are used. For 13C NMR, a
proton-decoupled sequence is typically employed to simplify the spectrum.

IR Spectroscopy

Sample Preparation: A small amount of the solid sample is mixed with dry potassium
bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded
using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1. A
background spectrum of the empty sample compartment (or KBr pellet without the sample) is
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recorded and subtracted from the sample spectrum.

Mass Spectrometry

o Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.qg.,
methanol or acetonitrile).

e Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,
Electrospray lonization - ESI) is used.

» Data Acquisition: The sample is introduced into the mass spectrometer, and the m/z values
of the resulting ions are recorded. High-resolution mass spectrometry (HRMS) can be used
to determine the exact mass and elemental composition.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationships between the different spectroscopic techniques in characterizing a chemical
compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Caption: Logical relationships of spectroscopic data for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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thio-benzoic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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